
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is an organic compound with the molecular formula C14H28O4Si2. It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by trimethylsilyl groups. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate typically involves the reaction of dimethyl but-2-ynedioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the trimethylsilyl groups.
Aplicaciones Científicas De Investigación
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers, coatings, and adhesives due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed under specific conditions, allowing for targeted modifications of the molecule. The ester groups can participate in nucleophilic acyl substitution reactions, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl maleate: Another ester of butenedioic acid, but without the trimethylsilyl groups.
Dimethyl fumarate: The trans isomer of dimethyl maleate, used in the treatment of multiple sclerosis.
Dimethyl but-2-ynedioate: A similar compound with a triple bond instead of a double bond.
Uniqueness
Dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate is unique due to the presence of trimethylsilyl groups, which provide steric hindrance and influence the reactivity of the compound. This makes it a valuable reagent in organic synthesis, allowing for selective reactions that are not possible with other similar compounds.
Propiedades
Fórmula molecular |
C12H24O4Si2 |
|---|---|
Peso molecular |
288.49 g/mol |
Nombre IUPAC |
dimethyl (Z)-2,3-bis(trimethylsilyl)but-2-enedioate |
InChI |
InChI=1S/C12H24O4Si2/c1-15-11(13)9(17(3,4)5)10(12(14)16-2)18(6,7)8/h1-8H3/b10-9- |
Clave InChI |
VIMHCTKPMKRHFR-KTKRTIGZSA-N |
SMILES isomérico |
COC(=O)/C(=C(\C(=O)OC)/[Si](C)(C)C)/[Si](C)(C)C |
SMILES canónico |
COC(=O)C(=C(C(=O)OC)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



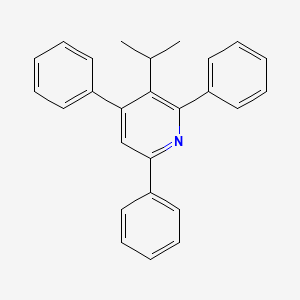
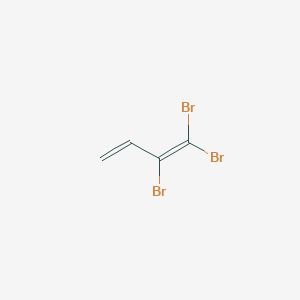
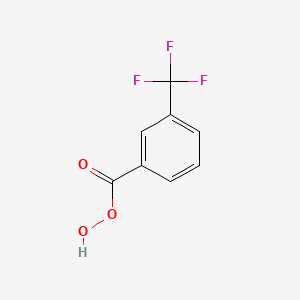
![2,2'-[1,2-Phenylenebis(oxy)]diphenol](/img/structure/B14631355.png)
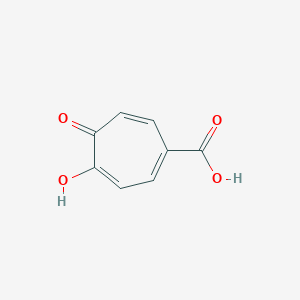
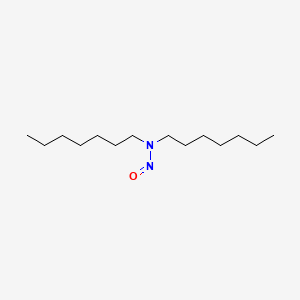
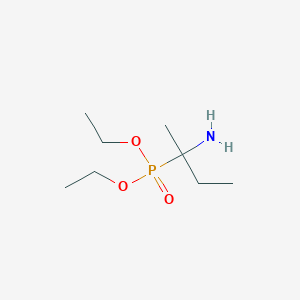
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![4-Cyanophenyl 4-[(butoxycarbonyl)oxy]benzoate](/img/structure/B14631393.png)
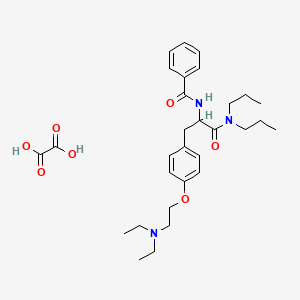
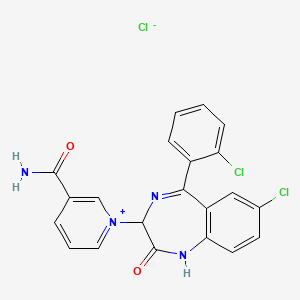
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
